molecular formula C₁₅H₂₀N₆O₆ B1147636 N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine CAS No. 1315092-28-4

N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine

Cat. No.: B1147636
CAS No.: 1315092-28-4
M. Wt: 380.36
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine is a synthetic nucleoside derivative. It is often used in biochemical research and has applications in various fields, including neurology and molecular biology. This compound is known for its role in the synthesis of other nucleoside analogs and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine typically involves the protection of the guanosine molecule followed by the introduction of the dimethylamino and methoxymethylene groups. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to remove protective groups or modify the molecule’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified nucleosides with different biological properties, while substitution reactions can produce a wide range of analogs with potential therapeutic applications.

Scientific Research Applications

N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.

    Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Potential therapeutic applications include antiviral and anticancer research.

    Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The pathways involved may include the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)adenosine
  • N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)cytidine
  • N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)uridine

Uniqueness

N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine is unique due to its specific structure, which allows it to interact with certain enzymes and molecular targets differently compared to other nucleoside analogs. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

N'-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O6/c1-20(2)5-17-14-18-11-8(12(23)19-14)16-6-21(11)13-10-9(7(4-22)25-13)26-15(24-3)27-10/h5-7,9-10,13,15,22H,4H2,1-3H3,(H,18,19,23)/b17-5+/t7-,9-,10-,13-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVMYWXLRXJXGX-AZZDHGEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OC(O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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